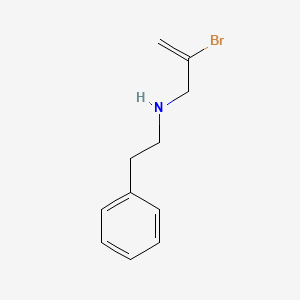
3-Imino-2-methyl-1,3-diphenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Imino-2-methyl-1,3-diphenylpropan-1-one: is an organic compound with the molecular formula C16H15NO It is characterized by the presence of an imino group (–NH) attached to a carbonyl group (C=O) and two phenyl groups (C6H5) attached to a central carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-imino-2-methyl-1,3-diphenylpropan-1-one can be achieved through several methods. One common approach involves the reaction of 1,3-diphenylpropan-1-one with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as column chromatography, can help isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
3-Imino-2-methyl-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
3-Imino-2-methyl-1,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-imino-2-methyl-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl groups may interact with hydrophobic regions of proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenylpropan-1-one: A structurally similar compound with different functional groups.
3-Imino-1,3-diphenylpropan-1-one: Another imino derivative with a different substitution pattern.
Uniqueness
3-Imino-2-methyl-1,3-diphenylpropan-1-one is unique due to the presence of both an imino group and a methyl group on the central carbon chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Propriétés
Numéro CAS |
65299-68-5 |
|---|---|
Formule moléculaire |
C16H15NO |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
3-imino-2-methyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C16H15NO/c1-12(15(17)13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2-12,17H,1H3 |
Clé InChI |
SUMUZCXOQKIMIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=N)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


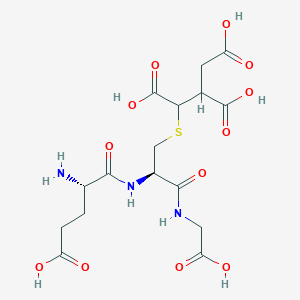

![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)
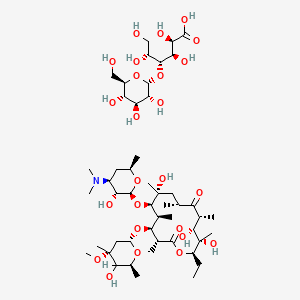
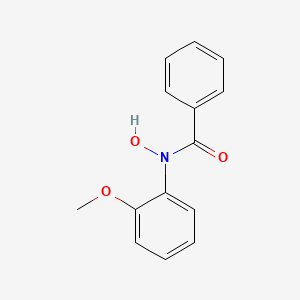
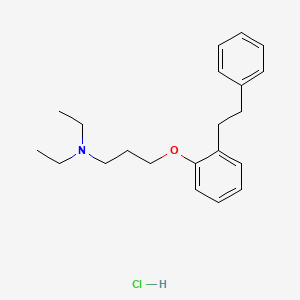

![N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14474441.png)

![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)
![1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane](/img/structure/B14474463.png)

